Methyl 6-(pentylsulfanyl)hexanoate
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Overview
Description
Methyl 6-(pentylsulfanyl)hexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers. This compound features a sulfur atom within its structure, which can influence its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-(pentylsulfanyl)hexanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst. The general reaction involves heating the carboxylic acid and alcohol together, often with a mineral acid like sulfuric acid to catalyze the reaction. The reaction is reversible, so removing the water formed during the reaction can drive it to completion .
Industrial Production Methods
In industrial settings, esterification is typically carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for maximizing production.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(pentylsulfanyl)hexanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 6-(pentylsulfanyl)hexanoate has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its pharmacological properties.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Methyl 6-(pentylsulfanyl)hexanoate involves its interaction with specific molecular targets. The sulfur atom can participate in various biochemical pathways, influencing the compound’s reactivity and biological effects. The ester group can be hydrolyzed to release the corresponding alcohol and carboxylic acid, which can further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl hexanoate: A simpler ester without the sulfur atom.
Methyl butyrate: Another ester with a shorter carbon chain.
Ethyl acetate: A common ester used in various applications
Uniqueness
Methyl 6-(pentylsulfanyl)hexanoate is unique due to the presence of the sulfur atom, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where sulfur-containing compounds are desired.
Properties
CAS No. |
127705-19-5 |
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Molecular Formula |
C12H24O2S |
Molecular Weight |
232.38 g/mol |
IUPAC Name |
methyl 6-pentylsulfanylhexanoate |
InChI |
InChI=1S/C12H24O2S/c1-3-4-7-10-15-11-8-5-6-9-12(13)14-2/h3-11H2,1-2H3 |
InChI Key |
BSSWKEYMZQYYMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCCCCC(=O)OC |
Origin of Product |
United States |
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